

# Technical Support Center: Purification of Nitric Acid for Trace Metal Analysis

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## Compound of Interest

Compound Name: Nitric Acid

Cat. No.: B8270140

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of **nitric acid** for trace metal analysis.

## Frequently Asked Questions (FAQs)

Q1: Why is it necessary to purify **nitric acid** for trace metal analysis?

A1: Commercially available reagent-grade **nitric acid** often contains significant levels of trace metal impurities.<sup>[1]</sup> These impurities can lead to high analytical blanks, which compromise the accuracy and detection limits of sensitive analytical techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Graphite Furnace Atomic Absorption Spectrometry (GFAAS).<sup>[1]</sup> Purifying the acid in the laboratory is a cost-effective way to obtain high-purity reagents, reducing background interference and improving the reliability of analytical results.<sup>[2]</sup>

Q2: What are the common methods for purifying **nitric acid**?

A2: The most common and effective methods for purifying **nitric acid** for trace metal analysis are:

- Sub-boiling Distillation: This is considered the best method for producing high-purity acids.<sup>[2]</sup> It involves gentle surface evaporation below the boiling point, which prevents the carry-over of non-volatile impurities with the distillate.<sup>[2]</sup>

- Ion-Exchange Chromatography: This method utilizes resins with charged functional groups to selectively remove metallic cations from the acid.
- Chelation: This technique involves the use of chelating agents or resins that form stable complexes with metal ions, facilitating their removal.

Q3: What level of purity can I expect from sub-boiling distillation?

A3: Sub-boiling distillation can significantly reduce the concentration of most metallic impurities to low parts-per-billion (ppb) or even parts-per-trillion (ppt) levels.<sup>[3][4]</sup> The final purity depends on the initial quality of the acid, the material of the distillation apparatus (quartz or PFA are preferred), and the laboratory environment.<sup>[1][4]</sup>

Q4: How often should I purify my **nitric acid**?

A4: It is best to purify **nitric acid** on-demand as needed for your analytical work.<sup>[2]</sup> Storing purified acid for extended periods can lead to re-contamination from the storage container and the laboratory environment. Freshly purified acid ensures the lowest possible blanks.

Q5: Can I reuse **nitric acid** from my digestion procedures?

A5: Yes, studies have shown that **nitric acid** recovered from sample digests can be effectively purified by sub-boiling distillation and reused, which aligns with green chemistry principles by minimizing waste.<sup>[5]</sup> The efficiency of contaminant removal is typically very high, ranging from 98.1% to 99.8%.<sup>[5]</sup>

## Troubleshooting Guides

### Issue 1: High Blank Levels in Purified Nitric Acid

Problem: After purification, the **nitric acid** still shows high background signals for certain elements during ICP-MS analysis.

Possible Causes and Solutions:

Possible Cause	Troubleshooting Step
Contamination from the distillation apparatus.	Thoroughly clean all parts of the distillation apparatus with high-purity acid and ultrapure water before use. For new setups, it's recommended to run the still for several days, monitoring the distillate purity daily until a consistently low level of contaminants is achieved. <a href="#">[1]</a>
Environmental contamination.	The laboratory environment is a significant source of contamination. Perform the purification and subsequent handling of the purified acid in a clean room or a laminar flow hood. <a href="#">[4]</a>
Contaminated collection bottle.	Use pre-cleaned PFA or Teflon bottles for collecting the distillate. Avoid using glass containers as they can leach certain elements. <a href="#">[1]</a>
"Memory effects" in the analytical instrument.	If the instrument was recently used for high-concentration samples, residual analytes can bleed into subsequent analyses. Flush the ICP-MS sample introduction system with a blank solution (e.g., 2% purified nitric acid) for an extended period to ensure a stable, low background.
Impure starting material.	While purification significantly reduces impurities, starting with a higher grade of acid can result in a purer final product.

## Issue 2: Low Yield of Purified Acid from Sub-boiling Distillation

Problem: The volume of purified acid collected is significantly lower than expected.

Possible Causes and Solutions:

Possible Cause	Troubleshooting Step
Insufficient heating.	Ensure the infrared lamp or heating element is functioning correctly and providing gentle, consistent heat to the surface of the acid. The temperature should be maintained approximately 10-20°C below the boiling point. <a href="#">[2]</a>
Inadequate cooling.	Check the flow and temperature of the cooling water for the condenser. Efficient condensation is crucial for a good yield.
Leaks in the apparatus.	Inspect all connections for potential leaks of acid vapor. Ensure a proper seal, but also make sure the system is not completely airtight to prevent pressure buildup.
Distillation rate is too high.	A slower distillation rate, although taking more time, often leads to higher purity and can improve yield by ensuring complete condensation. <a href="#">[1]</a>

### Issue 3: Inconsistent Purity Between Batches

Problem: The purity of the **nitric acid** varies significantly from one purification run to another.

Possible Causes and Solutions:

Possible Cause	Troubleshooting Step
Inconsistent cleaning procedures.	Implement and strictly follow a standardized operating procedure (SOP) for cleaning the purification apparatus before each use.
Variability in the starting material.	If using different lots of commercial nitric acid, their initial impurity profiles may vary. Analyze a sample of the starting acid for each new lot.
Changes in the laboratory environment.	Be mindful of activities in the lab that could introduce airborne contaminants, such as construction, cleaning with harsh chemicals, or analysis of high-concentration metal samples.

## Data Presentation

Table 1: Typical Trace Metal Impurity Levels in **Nitric Acid** Before and After Sub-boiling Distillation

Element	Reagent Grade HNO <sub>3</sub> (ppb)	After Sub-boiling Distillation (ppb)	Removal Efficiency (%)
Aluminum (Al)	10 - 50	< 0.1	> 99
Calcium (Ca)	20 - 100	< 0.5	> 99
Chromium (Cr)	1 - 10	< 0.05	> 99
Copper (Cu)	1 - 10	< 0.05	> 99
Iron (Fe)	50 - 200	< 0.2	> 99
Lead (Pb)	0.5 - 5	< 0.01	> 99
Magnesium (Mg)	5 - 20	< 0.1	> 99
Manganese (Mn)	0.5 - 2	< 0.01	> 99
Nickel (Ni)	1 - 10	< 0.05	> 99
Zinc (Zn)	10 - 50	< 0.1	> 99

Note: The initial concentrations are typical ranges for reagent-grade **nitric acid**. The final concentrations and removal efficiencies are approximate and can vary based on the specific sub-boiling system and laboratory conditions. Data compiled from multiple sources indicating reductions to low ppb or sub-ppb levels.[3][4][5]

## Experimental Protocols

### Method 1: Sub-boiling Distillation of Nitric Acid

This protocol describes a general procedure for purifying **nitric acid** using a commercial sub-boiling distillation system.

Materials:

- Sub-boiling distillation apparatus (e.g., quartz or PFA construction)
- Reagent-grade **nitric acid** (67-70%)
- High-purity PFA collection bottle
- Personal Protective Equipment (PPE): acid-resistant gloves, safety goggles, lab coat

Procedure:

- Apparatus Cleaning:
  - Thoroughly rinse all components of the sub-boiling still that will come into contact with the acid (distillation chamber, condenser, collection tube) with ultrapure water.
  - Perform a cleaning cycle by distilling ultrapure water or a small amount of **nitric acid** and discarding the distillate.
  - For a new apparatus or after prolonged disuse, soak the components in clean, concentrated **nitric acid** for at least 24 hours, followed by copious rinsing with ultrapure water.[1]
- Assembly:

- Assemble the sub-boiling distillation unit according to the manufacturer's instructions in a clean environment (laminar flow hood is recommended).
- Ensure all connections are secure to prevent vapor leaks.
- Place a pre-cleaned PFA bottle to collect the purified acid.
- Distillation:
  - Fill the distillation chamber with reagent-grade **nitric acid**.
  - Turn on the cooling water supply to the condenser.
  - Power on the infrared heating element. Adjust the power setting to achieve gentle surface evaporation, typically at a temperature 10-20°C below the boiling point of **nitric acid**.<sup>[2]</sup> Avoid vigorous boiling, as this can generate aerosols and carry over impurities.
  - Allow the system to run. The distillation rate will depend on the power setting and the efficiency of the cooling system. A slower rate often results in higher purity acid.<sup>[1]</sup>
- Collection and Storage:
  - Collect the purified acid in the PFA bottle. It is advisable to discard the first fraction of the distillate.
  - Once the desired amount of acid is collected, turn off the heating element and allow the system to cool down before disassembly.
  - Tightly cap the collection bottle and store it in a clean, designated area. For best results, use the purified acid as fresh as possible.

## Method 2: Ion-Exchange Chromatography (General Protocol)

This method provides a general outline for removing cationic metal impurities from **nitric acid** using a strong acid cation exchange resin.

Materials:

- Chromatography column
- Strong acid cation exchange resin (e.g., sulfonated polystyrene-divinylbenzene)
- Reagent-grade **nitric acid**
- Ultrapure water
- Clean collection vessels

Procedure:

- Resin Preparation:
  - Swell the resin in ultrapure water according to the manufacturer's instructions.
  - Pack the chromatography column with the prepared resin.
- Column Equilibration:
  - Wash the column with several column volumes of ultrapure water to remove any preservatives or impurities from the resin.
  - Equilibrate the column by passing a solution of **nitric acid** at the desired final concentration (e.g., 2%  $\text{HNO}_3$ ) through it until the eluent has the same pH as the influent.
- Purification:
  - Slowly pass the reagent-grade **nitric acid** through the equilibrated column. The cationic metal impurities will bind to the resin, while the purified **nitric acid** passes through.
- Collection:
  - Collect the purified **nitric acid** eluting from the column in a clean vessel.
- Resin Regeneration (Optional):
  - The resin can often be regenerated by washing with a high concentration of a strong acid to displace the bound metal ions, followed by rinsing with ultrapure water. Follow the



manufacturer's specific instructions for regeneration.

## Method 3: Chelation (General Protocol)

This protocol outlines the use of a chelating resin to remove trace metals from **nitric acid**.

### Materials:

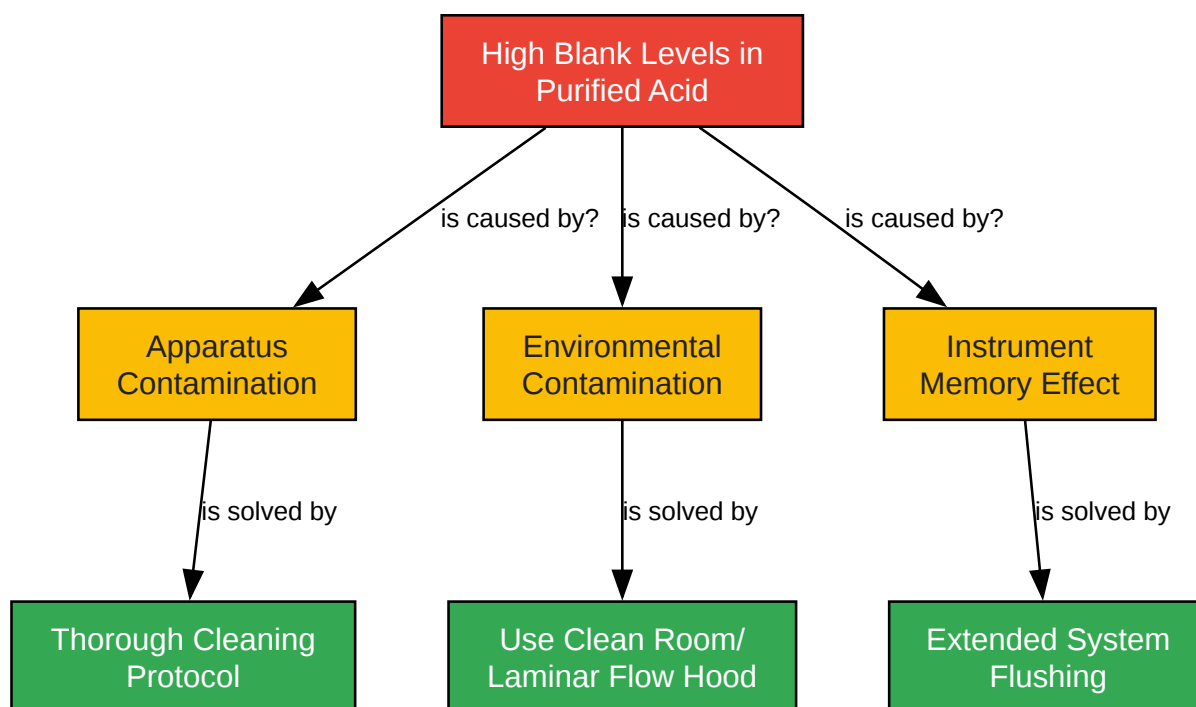
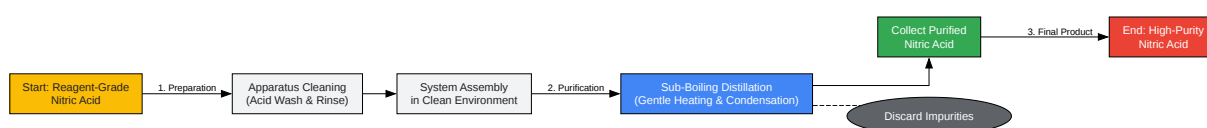
- Chelating resin with high affinity for divalent and trivalent metal ions (e.g., iminodiacetic acid-based resin)
- Chromatography column or batch treatment vessel
- Reagent-grade **nitric acid**
- Ultrapure water
- Clean collection vessels

### Procedure:

- Resin Preparation and Equilibration:
  - Prepare and equilibrate the chelating resin according to the manufacturer's instructions, typically involving washing with ultrapure water and conditioning with a dilute acid solution.
- Purification (Column or Batch Method):
  - Column Method: Pack a column with the prepared resin and slowly pass the **nitric acid** through it.
  - Batch Method: Add a specific amount of the chelating resin to a volume of **nitric acid** in a clean vessel. Stir or agitate the mixture for a sufficient time to allow for the chelation of metal ions.
- Separation and Collection:
  - Column Method: Collect the purified acid as it elutes from the column.

- Batch Method: Separate the resin from the purified acid by decantation or filtration.
- Resin Regeneration (Optional):
  - Similar to ion-exchange resins, chelating resins can often be regenerated. Consult the manufacturer's guidelines for the appropriate regeneration procedure.

## Visualizations



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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)